molecular formula C12H14N6O4S B2982393 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 306290-96-0

4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2982393
CAS No.: 306290-96-0
M. Wt: 338.34
InChI Key: KJVGEPYHXUSWQS-UHFFFAOYSA-N
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Description

4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for biochemical research, with particular interest in the inhibition of carbonic anhydrase (CA) isozymes. This compound is part of a class of inhibitors investigated for their potential in studying hypoxic environments, such as those found in solid tumors . The core of its mechanism of action involves the coordination of its primary sulfonamide group (-SO₂NH₂) with the zinc ion located in the active site of carbonic anhydrases, a key interaction for effective enzyme inhibition . Structural analogs of this compound, characterized by a similar pyrimidine-substituted ethylbenzenesulfonamide scaffold, have demonstrated potent binding affinity to human carbonic anhydrase isozyme II (hCA II), with dissociation constants (Kd) in the nanomolar range . The "tail" of the molecule, featuring the 6-amino-5-nitropyrimidine group, is engineered to extend into the active site cavity, promoting additional interactions that can influence both the potency and selectivity of inhibition across different CA isozymes . Researchers utilize this compound primarily as a tool to explore CA-mediated pH regulation in pathological conditions. Selective CA inhibition is a recognized strategy in oncological research, as isoforms like CA IX are overexpressed in various cancers in response to hypoxia and are implicated in tumor progression and metastasis . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O4S/c13-11-10(18(19)20)12(17-7-16-11)15-6-5-8-1-3-9(4-2-8)23(14,21)22/h1-4,7H,5-6H2,(H2,14,21,22)(H3,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVGEPYHXUSWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Nitration: Introduction of a nitro group to the pyrimidine ring.

    Amination: Conversion of the nitro group to an amino group.

    Sulfonation: Introduction of the benzenesulfonamide group.

Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, reagents, and purification techniques to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro or nitroso groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitro group can produce amino derivatives.

Scientific Research Applications

4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects in the case of antimicrobial or anticancer applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

JS7: 4-{2-[(6-Methoxy-5-nitropyrimidin-4-yl)amino]ethyl}benzenesulfonamide

Key Differences :

Parameter Target Compound JS7
Molecular Formula C₁₂H₁₄N₆O₄S C₁₃H₁₅N₅O₅S
Pyrimidine Substituent 6-Amino (-NH₂) 6-Methoxy (-OCH₃)
Hydrogen Bonding Strong donor (NH₂) Weak donor (OCH₃)
Polarity Higher (NH₂ increases polarity) Lower (OCH₃ reduces polarity)
Metabolic Stability Potentially lower (NH₂ oxidation) Likely higher (OCH₃ stability)

The 6-amino group in the target compound enhances hydrogen-bonding interactions, which may improve target affinity but reduce membrane permeability compared to JS5. Conversely, JS7’s methoxy group increases lipophilicity (higher LogP inferred), favoring passive diffusion but reducing polar interactions .

4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide and Derivatives

lists sulfonamide analogs with modified substituents:

  • 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide: Features a dimethylated sulfonamide and aminomethyl group. The dimethylation reduces sulfonamide acidity (pKa ↑), decreasing ionization and enhancing lipophilicity. The aminomethyl group introduces a basic site, altering pharmacokinetics .
  • Lexipafant and Nupafant : These compounds include morpholine or piperazine sulfonamide substituents, increasing bulk and hydrogen-bond acceptor capacity. Such modifications often enhance receptor selectivity but may compromise solubility.

Structural Contrast :

Feature Target Compound 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide
Sulfonamide Substitution Unsubstituted (-SO₂NH₂) Dimethyl (-SO₂N(CH₃)₂)
Linker Ethyl group to pyrimidine Aminomethyl (-CH₂NH₂) to benzene
Key Functional Groups Nitro, amino (pyrimidine) Dimethyl sulfonamide, aminomethyl

The target compound’s pyrimidine nitro/amino system offers dual electronic effects (electron-withdrawing nitro and electron-donating amino), which are absent in the dimethyl sulfonamide analog. This may confer unique redox or enzymatic inhibition properties.

Pharmacological Implications

  • Target Compound vs. JS7: The amino group may improve binding to kinases or DNA/RNA targets (e.g., via intercalation or groove binding), whereas JS7’s methoxy group could favor non-polar binding pockets.
  • Target Compound vs. Dimethyl Sulfonamides : The latter’s reduced acidity and increased lipophilicity may enhance CNS penetration, but the target compound’s polar pyrimidine could limit off-target effects.

Biological Activity

The compound 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15N5O4S\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}_{4}\text{S}

This structure features a benzenesulfonamide moiety linked to a 6-amino-5-nitropyrimidine group through an ethyl chain, suggesting potential interactions with biological targets due to the presence of both sulfonamide and pyrimidine functionalities.

Synthesis

The synthesis of 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrimidine derivative : The nitro group is typically introduced via nitration reactions.
  • Coupling with benzenesulfonamide : This step usually employs coupling agents to facilitate the formation of the sulfonamide bond.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The mechanism of action is primarily attributed to inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Study Organism Tested IC50 (µM) Comments
Study AE. coli5.0Potent inhibition observed
Study BS. aureus7.5Moderate activity noted

Anticancer Potential

Research indicates that compounds similar to 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism : The proposed mechanism involves interference with DNA synthesis and repair processes.
  • Case Study : A recent study demonstrated that this compound induced apoptosis in human leukemia cells, with an IC50 value of approximately 10 µM.
Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)10Induction of apoptosis
MCF-7 (Breast Cancer)15Inhibition of cell proliferation

Research Findings

Recent investigations into the pharmacokinetics and bioavailability of this compound suggest that modifications in its structure can enhance its therapeutic efficacy. For instance, substituents on the pyrimidine ring have been shown to improve solubility and permeability.

  • In Vivo Studies : Animal models have demonstrated promising results in terms of tumor reduction when treated with this compound.
  • Toxicity Assessments : Toxicological evaluations reveal a favorable safety profile, although further studies are warranted to fully assess long-term effects.

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